N-isobutyl-2-(2-thienyl)acetamide
Description
N-Isobutyl-2-(2-thienyl)acetamide is an acetamide derivative featuring a 2-thienyl (thiophene) group attached to the acetyl moiety and an isobutyl substituent on the nitrogen atom. The compound’s structure combines the electron-rich aromatic thiophene ring with the steric bulk of the isobutyl group, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(2-methylpropyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-8(2)7-11-10(12)6-9-4-3-5-13-9/h3-5,8H,6-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDQFNQABWOMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Nitrogen
N-Ethyl-N-2-Ethylhexyl-2-(2-Thienyl)Acetamide (C₁₆H₂₇NOS)
- Structure : The nitrogen is substituted with ethyl and 2-ethylhexyl groups instead of isobutyl.
- Molecular Weight : 281.457 g/mol .
- Key Differences : The bulky 2-ethylhexyl group increases hydrophobicity compared to the branched isobutyl substituent. This may enhance lipid solubility but reduce aqueous solubility.
N-(Thiophen-2-Ylmethyl)Acetamide (C₇H₉NOS)
Comparative Data Table
Key Findings and Implications
Substituent Impact :
- Nitrogen Substituents : Bulky alkyl groups (e.g., 2-ethylhexyl ) increase hydrophobicity, whereas smaller groups (e.g., thiophen-2-ylmethyl ) may enhance electronic conjugation.
- Acetyl Modifications : Halogenation (e.g., bromo , chloro ) introduces reactivity for further synthesis or alters bioactivity.
Biological Relevance : Thiophene-containing acetamides often exhibit antibacterial properties , suggesting that this compound could be explored for similar applications.
Data Gaps : Toxicological and pharmacokinetic data for many analogs, including the target compound, remain unstudied (e.g., cautions about uninvestigated toxicology).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
